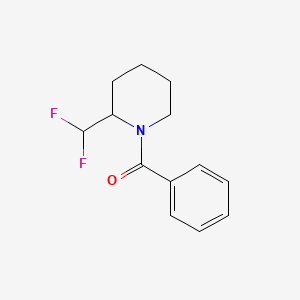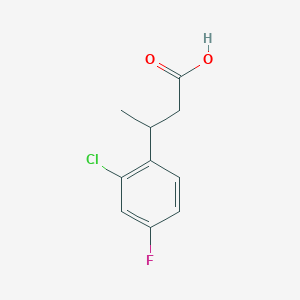
(2S,3R)-3-amino-2-hydroxy-4-phenylbutanamidehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3R)-3-amino-2-hydroxy-4-phenylbutanamide hydrochloride is a chiral compound with significant biological activity. It is known for its role as a protease inhibitor, particularly targeting aminopeptidases. This compound is often used in biochemical research and has potential therapeutic applications due to its ability to modulate enzyme activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-3-amino-2-hydroxy-4-phenylbutanamide hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as L-phenylalanine.
Formation of Intermediate: The amino group of L-phenylalanine is protected, and the carboxyl group is activated to form an intermediate.
Reduction and Hydrolysis: The intermediate undergoes reduction and hydrolysis to yield the desired chiral compound.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of (2S,3R)-3-amino-2-hydroxy-4-phenylbutanamide hydrochloride involves similar steps but on a larger scale. The process is optimized for yield and purity, often using automated systems for precise control of reaction conditions.
化学反应分析
Types of Reactions
(2S,3R)-3-amino-2-hydroxy-4-phenylbutanamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in biochemical assays or therapeutic applications.
科学研究应用
(2S,3R)-3-amino-2-hydroxy-4-phenylbutanamide hydrochloride is widely used in scientific research due to its inhibitory effects on proteases. Some key applications include:
Biochemistry: Used as a tool to study enzyme kinetics and inhibition.
Medicine: Potential therapeutic agent for conditions involving excessive protease activity.
Chemistry: Employed in the synthesis of complex molecules and as a chiral building block.
Industry: Utilized in the production of pharmaceuticals and biochemical reagents.
作用机制
The compound exerts its effects by binding to the active site of aminopeptidases, thereby inhibiting their activity. This inhibition prevents the breakdown of peptides, leading to increased levels of bioactive peptides. The molecular targets include leucine aminopeptidase and aminopeptidase B, which are involved in various physiological processes.
相似化合物的比较
Similar Compounds
Bestatin: Another aminopeptidase inhibitor with a similar structure but different stereochemistry.
Leupeptin: A protease inhibitor with broader specificity.
E-64: A cysteine protease inhibitor with a different mechanism of action.
Uniqueness
(2S,3R)-3-amino-2-hydroxy-4-phenylbutanamide hydrochloride is unique due to its specific inhibition of aminopeptidases and its chiral nature, which can influence its binding affinity and selectivity. This makes it a valuable tool in both research and therapeutic contexts.
属性
分子式 |
C10H15ClN2O2 |
|---|---|
分子量 |
230.69 g/mol |
IUPAC 名称 |
(2S,3R)-3-amino-2-hydroxy-4-phenylbutanamide;hydrochloride |
InChI |
InChI=1S/C10H14N2O2.ClH/c11-8(9(13)10(12)14)6-7-4-2-1-3-5-7;/h1-5,8-9,13H,6,11H2,(H2,12,14);1H/t8-,9+;/m1./s1 |
InChI 键 |
CLQMCTADJQLZSO-RJUBDTSPSA-N |
手性 SMILES |
C1=CC=C(C=C1)C[C@H]([C@@H](C(=O)N)O)N.Cl |
规范 SMILES |
C1=CC=C(C=C1)CC(C(C(=O)N)O)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


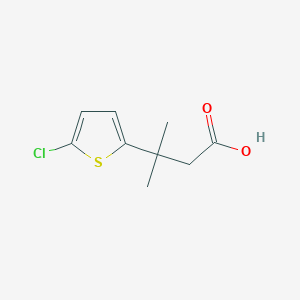
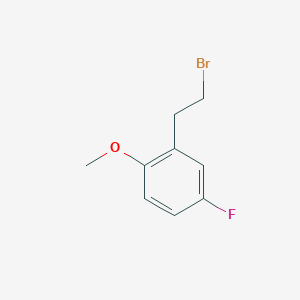
![tert-butyl3-(3-aminophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate](/img/structure/B13607044.png)
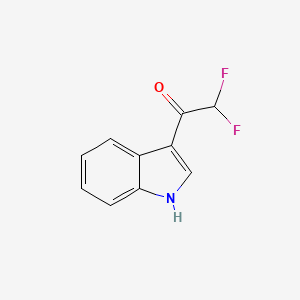
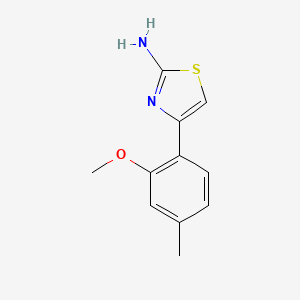
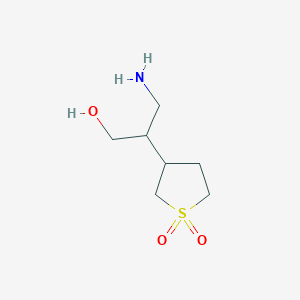
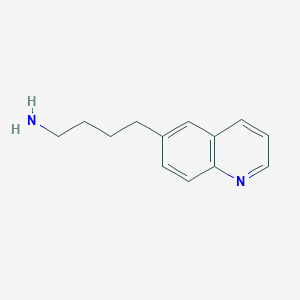
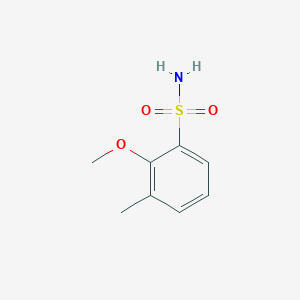
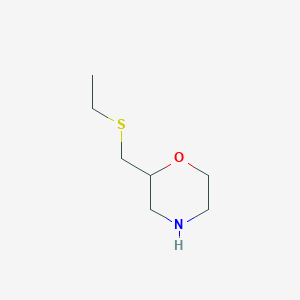
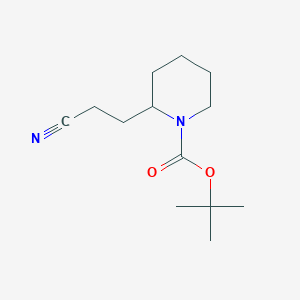
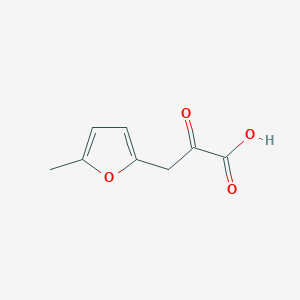
![[2-(2,4-Dichlorophenyl)cyclopropyl]methanamine hydrochloride](/img/structure/B13607101.png)
